Nicofluprole

Overview

Description

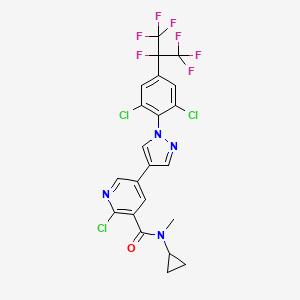

Nicofluprole (C22H14Cl3F7N4O; molecular weight 589.73) is a fluorinated phenylpyrazole nicotinamide insecticide developed by Bayer AG. It was granted ISO approval in 2020 and exhibits broad-spectrum activity against agricultural pests (e.g., Plutella xylostella, Myzus persicae), animal parasites (e.g., cat fleas, ticks), and public health pests (e.g., mosquitoes, houseflies) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicofluprole is synthesized using aniline and 5-bromo-2-chloronicotinic acid as starting materials. The synthetic route involves several steps, including nucleophilic substitution and cyclization reactions. The structure of this compound is confirmed using 1H NMR, 13C NMR, and MS techniques .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and lower cost. The process involves large-scale reactions under controlled conditions to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Nicofluprole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and potassium carbonate are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Efficacy Against Target Pests

Recent studies have demonstrated that nicofluprole exhibits potent insecticidal activity against various agricultural pests:

- Myzus persicae (Green Peach Aphid) : this compound showed an LC50 value of 4.200 mg/L, indicating its effectiveness in controlling this pest.

- Plutella xylostella (Diamondback Moth) : Compounds derived from this compound achieved mortalities comparable to the parent compound at low concentrations.

- Chilo suppressalis (Rice Stem Borer) : A derivative compound displayed an LC50 value of 2.271 mg/L, outperforming both this compound and other commercial insecticides.

Comparative Studies

A comparative study highlighted several derivatives of this compound that demonstrated enhanced insecticidal activity:

| Compound | Target Pest | LC50 (mg/L) | Mortality Rate (%) |

|---|---|---|---|

| This compound | Myzus persicae | 4.200 | 93.3 |

| A1 | Plutella xylostella | 1.25 | 100 |

| A2 | Myzus persicae | 1.292 | - |

| A5 | Chilo suppressalis | 2.271 | - |

These results indicate that modifications to the this compound structure can lead to compounds with superior efficacy against key agricultural pests.

Field Trials Against Cucumber Downy Mildew

Field trials conducted to evaluate the efficacy of this compound against cucumber downy mildew (Pseudoperonospora cubensis) revealed promising results:

| Compound | Concentration (mg/L) | Control Efficacy (%) |

|---|---|---|

| This compound (4f) | 100 | 70 |

| This compound (4f) | 200 | 79 |

| Flumorph | 200 | 56 |

| Mancozeb | 1000 | 76 |

The trials indicated that this compound outperformed traditional fungicides like flumorph and mancozeb, suggesting its potential as a dual-function agent for both insect and disease control in crops.

Mechanism of Action

The exact mechanism of action of Nicofluprole is not fully understood. it is believed to target the gamma-aminobutyric acid (GABA) gated chloride ion channels (GABA-Cl) in insects. This disrupts the normal functioning of the nervous system, leading to paralysis and death of the pests .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fipronil

Structural Differences :

- Fipronil (C12H4Cl2F6N4OS) lacks the heptafluoroisopropyl and nicotinamide groups present in nicofluprole.

- This compound contains a pyridine ring and a cyanoalkyl substituent, enhancing its binding affinity to GABA receptors .

Activity and Resistance :

- Fipronil exhibits LC50 values of 4.5–6.0 mg/L against Plutella xylostella, whereas this compound achieves 100% mortality at 2.5 mg/L .

- Field resistance to fipronil is widespread, but this compound remains effective against fipronil-resistant strains due to distinct GABA receptor interactions .

Broflanilide

Structural and Functional Contrasts :

- Broflanilide (C25H14BrF11N2O2) is a meta-diamide insecticide targeting GABA receptors but lacks the pyrazole core of this compound.

- This compound outperforms broflanilide against Chilo suppressalis (LC50 = 2.271 mg/L vs. 6.895 mg/L) .

Comparison with Functionally Enhanced Analogs

Cyanopropyl-Modified Pyrazole Amides (A1–A7)

A series of this compound derivatives with cyanopropyl groups were synthesized to optimize insecticidal activity :

Activity Data

| Compound | Target Pest | LC50 (mg/L) | Mortality at 1.25 mg/L |

|---|---|---|---|

| This compound | Plutella xylostella | 2.5 (100% mortality) | 93.3% |

| A1 | Tetranychus cinnabarinus | 3.124 | 100% |

| A1 | Myzus persicae | 0.261 | — |

| A5 | Aphis fabae | — | 100% at 10 mg/L |

Key Findings :

- A1 showed 4.2-fold greater potency than this compound against Tetranychus cinnabarinus .

- A1–A4, A6, and A7 achieved 100% mortality against Plutella xylostella at 1.25 mg/L, surpassing this compound (93.3%) .

Mechanistic Insights

- Molecular docking revealed A1 binds to Plutella xylostella GABA receptors with a lower energy (-7.764 kcal/mol) than this compound, suggesting enhanced receptor affinity .

Comparative Advantages and Limitations

This compound

- Strengths: High efficacy at low concentrations (e.g., 100% mortality for Mythimna seperata at 10 mg/L) . No cross-resistance with fipronil, making it critical for resistance management .

- Limitations :

Cyanopropyl Analogs (A1–A7)

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Nicofluprole, and how can their efficiency be optimized in laboratory settings?

this compound is synthesized via two primary routes: (1) direct coupling of N-phenylpyrazole and nicotinamide intermediates using palladium catalysis, and (2) stepwise reactions involving Friedel-Crafts alkylation, cyclization, and N-methylation . Optimization requires addressing challenges such as the compound’s high melting point (evidenced by its pre-dispersion in wax/polymers for formulation ). Researchers should compare reaction yields, purity (via HPLC), and scalability while adjusting catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) and solvent systems. Validation via ¹H/¹³C NMR and mass spectrometry is critical to confirm structural integrity .

Q. How should bioassays be designed to evaluate this compound’s insecticidal activity across diverse arthropod species?

Standardized bioassays should include dose-response experiments (e.g., 0.1–50 mg/L concentrations) and exposure methods (topical application, ingestion, or residual contact) for target pests (e.g., Plutella xylostella, Myzus persicae) . Variables like temperature, humidity, and developmental stage (larvae vs. adults) must be controlled. Mortality rates should be assessed at 24-, 48-, and 72-hour intervals, with statistical analysis (e.g., probit models for LD₅₀ calculations) . Include negative controls (solvent-only) and positive controls (fipronil) to benchmark efficacy .

Q. What analytical methods are recommended to validate this compound’s purity and structural identity post-synthesis?

Use tandem techniques:

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98% threshold).

- Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., pyrazole ring protons at δ 7.5–8.5 ppm) and ESI-MS for molecular ion peaks (m/z 589.72) .

- Cross-validation : Compare data with literature spectra and patent disclosures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action (e.g., GABA-Cl receptor targeting vs. undefined modes)?

To clarify this compound’s target, employ:

- Electrophysiology : Patch-clamp assays on insect neuronal cells to measure chloride ion flux inhibition .

- Binding studies : Radiolabeled ([³H]) this compound competition assays against fipronil (a known GABA-Cl antagonist) .

- Resistance monitoring : Compare LC₅₀ values in fipronil-resistant vs. susceptible pest strains to test cross-resistance claims .

Q. What methodological strategies are effective for analyzing concentration-dependent efficacy variations in this compound?

Use nonlinear regression models (e.g., log-logistic curves) to derive EC₅₀/LC₅₀ values. Address outliers via Grubbs’ test and consider synergistic/antagonistic effects in co-formulations . For example, at 2.5 mg/L, this compound achieves 100% lethality in Plutella xylostella, but only 71% in Tetranychus cinnabarinus at 5 mg/L . Such disparities necessitate species-specific receptor affinity studies.

Q. How can patent landscapes inform experimental design for this compound combination therapies?

Prior art analysis (e.g., Bayer’s defensive publications on combinations ) reveals avoidable formulations. To navigate patent constraints:

- Screen non-patented synergists (e.g., neonicotinoids) via checkerboard assays.

- Publish novel combinations early to preempt third-party patents .

- Use patent databases (e.g., IncoPat) to identify white spaces in application methods or adjuvant systems.

Q. What preclinical guidelines should be followed when testing this compound’s non-target organism toxicity?

Adhere to NIH preclinical standards :

- Ethics : IACUC approval for vertebrate testing (e.g., honeybee LD₅₀ studies).

- Dosing : OECD guidelines for acute/chronic exposure in Daphnia magna or Eisenia fetida.

- Data transparency : Publish raw mortality data and statistical code for reproducibility .

Q. Methodological Frameworks

Q. How can the PICO framework structure research on this compound’s field efficacy?

- Population : Target pest species (e.g., Aedes aegypti).

- Intervention : this compound at 10 mg/L vs. Comparison : Fipronil at equivalent doses.

- Outcome : Mortality rates over 48 hours.

- Time : Seasonal variation in efficacy .

Q. What statistical approaches are optimal for analyzing bioassay data with high lethality variance?

Apply generalized linear mixed models (GLMMs) to account for random effects (e.g., batch-to-batch compound variability). Use Kaplan-Meier survival analysis for time-dependent mortality . Report 95% confidence intervals and p-values adjusted for multiple comparisons (Bonferroni correction) .

Q. How can the FINER criteria ensure rigorous research questions on this compound resistance evolution?

- Feasible : Access to resistant pest strains.

- Interesting : Mechanistic insights into GABA-Cl receptor mutations.

- Novel : First report of this compound-specific resistance markers.

- Ethical : Containment protocols for resistant colonies.

- Relevant : Informs integrated pest management (IPM) strategies .

Properties

IUPAC Name |

2-chloro-N-cyclopropyl-5-[1-[2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]pyrazol-4-yl]-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl3F7N4O/c1-35(13-2-3-13)19(37)14-4-10(7-33-18(14)25)11-8-34-36(9-11)17-15(23)5-12(6-16(17)24)20(26,21(27,28)29)22(30,31)32/h4-9,13H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBDWSJEUSGUGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)C(=O)C2=C(N=CC(=C2)C3=CN(N=C3)C4=C(C=C(C=C4Cl)C(C(F)(F)F)(C(F)(F)F)F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl3F7N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101337368 | |

| Record name | Nicofluprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101337368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1771741-86-6 | |

| Record name | Nicofluprole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1771741866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicofluprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101337368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICOFLUPROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP36YRT39K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.